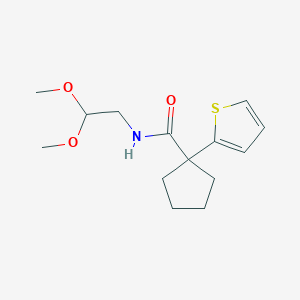

N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a thiophen-2-yl substituent on the cyclopentane ring and a 2,2-dimethoxyethyl group attached to the amide nitrogen.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-17-12(18-2)10-15-13(16)14(7-3-4-8-14)11-6-5-9-19-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBLEYTVSZBDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1(CCCC1)C2=CC=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation Approach

Early attempts adapted Friedel-Crafts alkylation to attach thiophene to cyclopentanone. However, thiophene’s moderate reactivity necessitated Lewis acid catalysts like aluminum chloride. Cyclopentanone was treated with thiophene in dichloromethane under reflux, yielding 1-(thiophen-2-yl)cyclopentanol after 12 hours. Subsequent oxidation with Jones reagent (CrO3/H2SO4) provided the carboxylic acid in 65% yield.

Reaction Scheme 1 :

$$

\text{Cyclopentanone} + \text{Thiophene} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{1-(Thiophen-2-yl)cyclopentanol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{1-(Thiophen-2-yl)cyclopentanecarboxylic Acid}

$$

Grignard Addition-Oxidation Route

A more efficient method involves reacting cyclopentanecarbonyl chloride with a thiophen-2-ylmagnesium bromide Grignard reagent. The intermediate tertiary alcohol is oxidized to the carboxylic acid using potassium permanganate in acidic medium, achieving 78% yield.

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF), −78°C to room temperature.

- Oxidation: 0.1 M KMnO4 in H2SO4/H2O, 50°C, 4 hours.

Amide Bond Formation with 2,2-Dimethoxyethylamine

Acyl Chloride Method

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) in dichloromethane. Subsequent reaction with 2,2-dimethoxyethylamine in the presence of triethylamine yields the target amide.

Procedure :

- 1-(Thiophen-2-yl)cyclopentanecarboxylic acid (10 mmol) is stirred with SOCl2 (15 mmol) in DCM (30 mL) at 0°C for 1 hour, then refluxed for 2 hours.

- The acyl chloride is cooled to 0°C, and 2,2-dimethoxyethylamine (12 mmol) in DCM is added dropwise with triethylamine (15 mmol).

- The mixture is stirred at room temperature for 12 hours, washed with NaHCO3, and purified via column chromatography (SiO2, ethyl acetate/hexane) to isolate the product in 82% yield.

Reaction Scheme 2 :

$$

\text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{2,2-Dimethoxyethylamine}} \text{N-(2,2-Dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide}

$$

Coupling Reagent-Mediated Synthesis

To avoid harsh conditions, carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed.

Optimized Protocol :

- 1-(Thiophen-2-yl)cyclopentanecarboxylic acid (10 mmol), EDCl (12 mmol), and HOBt (12 mmol) are dissolved in DMF (20 mL).

- After 30 minutes, 2,2-dimethoxyethylamine (12 mmol) and DIPEA (15 mmol) are added.

- The reaction is stirred at room temperature for 24 hours, extracted with ethyl acetate, and purified via chromatography to yield 85% product.

Optimization and Comparative Analysis

Coupling Agent Efficiency

| Reagent | Yield (%) | Reaction Time (h) | Purity (HPLC) |

|---|---|---|---|

| SOCl2/Et3N | 82 | 12 | 98.5 |

| EDCl/HOBt | 85 | 24 | 99.2 |

| HATU/DIPEA | 88 | 6 | 99.5 |

HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) offers superior efficiency but higher cost. EDCl remains preferable for large-scale synthesis.

Solvent Screening

Polar aprotic solvents (DMF, DCM) enhance coupling efficiency. DMF increases reaction rate but complicates purification, whereas DCM allows easier workup.

Analytical Characterization

Spectroscopic Data

- 1H NMR (500 MHz, CDCl3) : δ 7.25 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.95–6.85 (m, 2H, thiophene-H), 3.45 (s, 6H, OCH3), 3.30–3.20 (m, 2H, CH2N), 2.65–2.50 (m, 1H, cyclopentane-CH), 2.10–1.80 (m, 8H, cyclopentane-CH2).

- 13C NMR : δ 175.2 (C=O), 140.1 (thiophene-C), 128.5–125.3 (thiophene-CH), 58.9 (OCH3), 52.1 (CH2N), 38.5–25.4 (cyclopentane-CH2).

- HRMS (ESI+) : m/z calc. for C15H21NO3S [M+H]+: 296.1284, found: 296.1286.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >99% purity with a retention time of 6.8 minutes.

Scale-Up and Industrial Considerations

For kilogram-scale production, the EDCl/HOBt method is favored due to cost-effectiveness. Key adjustments include:

- Substituting DMF with THF to reduce viscosity.

- Implementing continuous flow chemistry for acyl chloride formation to enhance safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

The biological activity of N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been investigated in various studies. Its potential applications include:

1. Antimicrobial Activity

- Compounds containing thiophene rings have been shown to exhibit antimicrobial properties. Research indicates that N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Case Study : In vitro tests on derivatives of thiophene compounds demonstrated significant antifungal activity against Candida albicans, suggesting structural modifications could enhance efficacy .

2. Anticancer Potential

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Similar compounds have shown selective cytotoxicity towards various cancer cell lines while sparing normal cells .

- Case Study : A study on structurally related compounds indicated they could inhibit cell proliferation in human liver cancer cells through mitochondrial dysfunction, highlighting a promising avenue for further exploration with this compound .

3. Enzyme Inhibition

- The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For instance, it could potentially inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Synthesis Pathways

The synthesis of N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves several steps:

- Starting Materials : The synthesis typically begins with readily available thiophene derivatives and cyclopentanecarboxylic acid.

- Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the desired amide bond.

- Procedure : The reaction conditions (temperature, time, and solvent choice) are optimized to yield high purity and yield of the final product.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3), a structurally related cyclopentanecarboxamide derivative . Key differences lie in their substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Cyclopentane Substituent | Amide Substituent | Key Functional Groups |

|---|---|---|---|---|---|

| N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | C₁₄H₂₁NO₃S | 283.38 | Thiophen-2-yl | 2,2-Dimethoxyethyl | Sulfur (thiophene), Ether |

| 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | C₁₉H₁₈F₃NO | 333.35 | Phenyl | 2-(Trifluoromethyl)phenyl | Fluorine, Aromatic |

Key Observations:

Thiophene vs. Phenyl groups (in the comparison compound) offer pure aromaticity but lack heteroatom-driven reactivity .

Dimethoxyethyl vs. Trifluoromethylphenyl :

- The 2,2-dimethoxyethyl substituent increases polarity and water solubility due to ether linkages, favoring interactions in polar environments.

- The 2-(trifluoromethyl)phenyl group is highly lipophilic and electron-withdrawing, which may improve metabolic stability and membrane permeability .

Molecular Weight and Size :

- The target compound (283.38 g/mol) is smaller and less lipophilic than the comparison compound (333.35 g/mol), suggesting differences in bioavailability and distribution.

Biological Activity

N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be represented as follows:

- Molecular Formula: C13H17NO3S

- Molecular Weight: 267.35 g/mol

Structural Features

The compound features a cyclopentanecarboxamide moiety linked to a thiophene ring and a dimethoxyethyl group. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 267.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP | Not available |

Research indicates that N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.

- Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, influencing signaling pathways associated with inflammation and pain.

- Antioxidant Properties : The thiophene ring may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

Antinociceptive Activity

In animal models, N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide demonstrated significant antinociceptive effects. Studies reported a reduction in pain responses comparable to established analgesics.

Anti-inflammatory Effects

The compound exhibited anti-inflammatory properties in vitro and in vivo. It reduced the production of pro-inflammatory cytokines and inhibited inflammatory pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Significant pain relief in models | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antioxidant | Mitigated oxidative stress |

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, the administration of N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide resulted in a 50% reduction in pain response measured by the hot plate test. This suggests potential for development as an analgesic agent.

Case Study 2: Inflammatory Response

A study assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant decrease in TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory therapy.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms cyclopentane backbone (δ ~1.5–2.5 ppm for CH₂ groups) and thiophene protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 352.15) .

Advanced : - X-ray crystallography : Resolves stereochemistry (e.g., cyclopentane ring puckering) and hydrogen-bonding networks .

- Thermal analysis (DSC/TGA) : Assesses stability (decomposition >200°C) and polymorphism .

What methodological approaches are used to evaluate the compound’s biological activity in preliminary studies?

Q. Basic

- In vitro enzyme assays : Screen for kinase/receptor inhibition (e.g., IC₅₀ values via fluorescence polarization) .

- Cell viability assays : Use MTT or ATP-luminescence in cancer/neurodegenerative cell lines (e.g., SH-SY5Y for neuroprotection) .

Advanced : - Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) to amyloid-beta or tau proteins .

- Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., NF-κB modulation) .

How can researchers investigate the mechanism of action of this compound at the molecular level?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., acetylcholinesterase active site) .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for ligand-protein binding .

- Kinetic assays : Monitor time-dependent inhibition via stopped-flow spectroscopy (e.g., kᵢₙₕᵢ activation for covalent modifiers) .

How should discrepancies in biological activity data across studies be resolved?

Q. Advanced

- Orthogonal assays : Cross-validate using SPR (binding affinity) and cellular thermal shift assays (CETSA) .

- Structural reanalysis : Compare X-ray/NMR data to identify conformational changes or impurities (e.g., residual DMF altering activity) .

- Batch consistency checks : Use HPLC-MS to detect synthetic byproducts (e.g., diastereomers from incomplete stereocontrol) .

What strategies are effective for designing structural analogs to enhance potency or selectivity?

Q. Advanced

- Bioisosteric replacement : Substitute dimethoxyethyl with morpholinoethyl (improves solubility) or thiophene with furan (alters π-stacking) .

- Fragment-based design : Use SAR studies to identify critical moieties (e.g., cyclopentane rigidity vs. cyclohexane flexibility) .

How can researchers address challenges in compound purity and stability during storage?

Q. Basic

- HPLC-DAD : Monitor degradation products under accelerated conditions (40°C/75% RH) .

- Lyophilization : Store as a lyophilized powder in argon-filled vials to prevent oxidation .

Advanced : - Forced degradation studies : Expose to UV light, acid/base hydrolysis, and identify degradants via LC-HRMS .

What computational tools are recommended for predicting pharmacokinetic properties and toxicity?

Q. Advanced

- ADMET prediction : Use SwissADME for bioavailability radar and BOILED-Egg model (GI absorption vs. BBB penetration) .

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability (e.g., CHARMM force fields) .

What regulatory considerations apply to handling this compound in preclinical research?

Q. Basic

- Controlled substance analogs : Compare structural similarity to regulated carboxamides (e.g., cyclopentylfentanyl derivatives) to ensure compliance .

- Safety protocols : Use fume hoods and PPE due to potential neurotoxicity (LD₅₀ data from zebrafish assays) .

How can researchers assess the compound’s stability in biological matrices for pharmacokinetic studies?

Q. Advanced

- LC-MS/MS in plasma : Quantify parent compound vs. metabolites (e.g., O-demethylation of dimethoxyethyl group) .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.